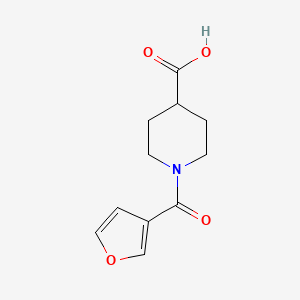

N1-(2,4-difluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

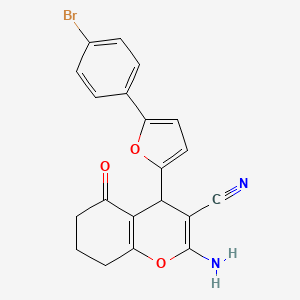

N1-(2,4-difluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as DPA-714, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of ligands known as translocator protein (TSPO) ligands, which are known to bind to the TSPO receptor and modulate its activity.

Aplicaciones Científicas De Investigación

Novel Synthetic Approaches

A Novel Acid-Catalyzed Rearrangement for Di- and Mono-Oxalamides Synthesis : A study by Mamedov et al. (2016) outlines a novel synthetic approach utilizing acid-catalyzed rearrangement for producing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific oxirane derivatives. This method provides a high-yield and operationally simple procedure for generating anthranilic acid derivatives and oxalamides, indicating the versatility of oxalamide compounds in synthetic organic chemistry (Mamedov et al., 2016).

Catalytic Applications

Enhanced Ligand Efficiency in Copper-Catalyzed Coupling Reactions : Research by Chen et al. (2023) highlights the effectiveness of certain oxalamide derivatives, such as N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, in improving the efficiency of copper-catalyzed coupling reactions between (hetero)aryl halides and alkynes. This study showcases the potential of oxalamides in facilitating complex chemical reactions through catalysis (Chen et al., 2023).

Supramolecular Chemistry

Structural Analysis of Supramolecular Assemblies : Piotrkowska et al. (2007) investigated the cocrystallization of N,N′-diaryloxalamides with pentafluorophenol, revealing intricate molecular complexes characterized by X-ray crystallography. The study elucidates how oxalamide molecules participate in forming polymeric tapes and trimers through hydrogen bonding and stacking interactions, demonstrating their importance in supramolecular architecture (Piotrkowska et al., 2007).

Molecular Interaction Studies

Exposure of HIV-1 Neutralization Epitopes : Yoshimura et al. (2010) explored how N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide influences the exposure of neutralization epitopes on HIV-1, comparing its effects with those of soluble CD4. The research provides insights into the potential therapeutic applications of oxalamide compounds in enhancing the immune response against HIV-1, showcasing their role beyond conventional chemical synthesis (Yoshimura et al., 2010).

Propiedades

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O4S/c1-13-4-7-16(8-5-13)30(28,29)25-10-2-3-15(25)12-23-19(26)20(27)24-18-9-6-14(21)11-17(18)22/h4-9,11,15H,2-3,10,12H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWTWNCSZSSGFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2936340.png)

![N-(2-ethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2936342.png)

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2936345.png)

![2-(dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2936349.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2936351.png)

![N-tert-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2936355.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2936359.png)